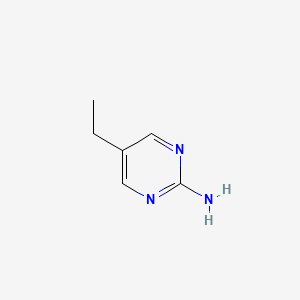

5-Ethylpyrimidin-2-amine

Description

Overview of Pyrimidine (B1678525) Heterocycles in Chemical Research

Significance of Pyrimidine Nucleus in Organic Chemistry

The pyrimidine nucleus, a heterocyclic aromatic organic compound, is a cornerstone of organic chemistry. wjahr.comignited.in This six-membered ring contains two nitrogen atoms at the first and third positions. wikipedia.orgwjarr.comscispace.com While pyrimidine itself is not found in nature, its derivatives are integral to many biological and synthetic compounds. wjahr.comijpsjournal.com The versatility of the pyrimidine scaffold, allowing for a wide range of chemical reactions and substitutions, makes it a significant focus in medicinal and organic chemistry. nih.govresearchgate.net Its structure facilitates interactions with biological macromolecules, contributing to its diverse applications. nih.govresearchgate.net

The pyrimidine ring system is fundamental to a vast array of compounds, both natural and synthetic, and plays a crucial role in numerous biological processes. ignited.injuniperpublishers.com The study of pyrimidines has been ongoing for over a century, highlighting their importance in understanding life's chemical processes. researchgate.net The synthetic versatility of the pyrimidine core has enabled the creation of a large number of derivatives with a broad spectrum of activities. researchgate.net

Prevalence of Pyrimidine Derivatives in Natural Products and Biomolecules

Pyrimidine derivatives are widespread in nature, forming the structural basis for many vital biomolecules. wikipedia.orgnovapublishers.com The most well-known examples are the nucleobases cytosine, thymine (B56734), and uracil (B121893), which are fundamental components of nucleic acids, DNA and RNA. wikipedia.orgstudysmarter.co.ukmicrobenotes.com In DNA, the pyrimidines thymine and cytosine pair with the purines adenine (B156593) and guanine, respectively, while in RNA, uracil takes the place of thymine. wikipedia.org

Beyond their role in genetics, pyrimidine rings are found in various other natural products, including vitamin B1 (thiamine), alkaloids, and some antibiotics. wikipedia.orgijpsjournal.comnovapublishers.com The pyrimidine structure is also a key component in the synthesis of other important biomolecules like coenzymes. fiveable.me The natural occurrence of pyrimidine derivatives underscores their essential role in the metabolism and function of living organisms. wjahr.commicrobenotes.com

Contextualization of 5-Ethylpyrimidin-2-amine within the Pyrimidine Family

Nomenclature and Structural Representation of this compound

This compound is a derivative of the parent pyrimidine ring. Its formal IUPAC name is this compound. nih.gov The structure consists of a pyrimidine ring with an ethyl group (–CH₂CH₃) attached to the fifth carbon atom and an amino group (–NH₂) attached to the second carbon atom.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 39268-71-8 nih.govmolport.com |

| Molecular Formula | C₆H₉N₃ nih.govmolport.com |

| Molecular Weight | 123.16 g/mol nih.gov |

| SMILES | CCC1=CN=C(N=C1)N nih.gov |

| InChIKey | YCHYGGNTIXJETG-UHFFFAOYSA-N nih.gov |

The structural representation of this compound is as follows:

Relevance of 2-Aminopyrimidine (B69317) Moiety in Research

The 2-aminopyrimidine moiety is a significant pharmacophore in medicinal chemistry and drug discovery. researchgate.netmedchemexpress.com This structural motif is a key component in a wide range of biologically active compounds. ijpsjournal.comresearchgate.net The presence of the amino group at the second position of the pyrimidine ring is known to enhance the pharmacological properties of the molecule. researchgate.net

Derivatives of 2-aminopyrimidine have demonstrated a broad spectrum of biological activities, including applications as kinase inhibitors in cancer research. mdpi.comnih.govnih.gov The versatility of the 2-aminopyrimidine scaffold allows for the synthesis of diverse libraries of compounds for screening against various biological targets. nih.gov This has led to the development of numerous compounds with potential therapeutic applications. ijpsjournal.commdpi.com Research has shown that substitutions at various positions on the 2-aminopyrimidine ring can significantly influence its biological activity. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHYGGNTIXJETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630861 | |

| Record name | 5-Ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39268-71-8 | |

| Record name | 5-Ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Ethylpyrimidin 2 Amine and Its Derivatives

Established Synthetic Routes to 2-Aminopyrimidines

The construction of the 2-aminopyrimidine (B69317) scaffold is a well-explored area of organic synthesis. Over the years, numerous reliable methods have been established, providing chemists with a toolbox to access these valuable heterocycles. These routes can be broadly categorized into classical condensation reactions and more contemporary one-pot multicomponent reactions.

Condensation Reactions with Guanidine (B92328) and its Derivatives

The reaction of guanidine with 1,3-dicarbonyl compounds or their synthetic equivalents is a fundamental and widely used method for the synthesis of 2-aminopyrimidines. This approach relies on the nucleophilic character of guanidine to form the characteristic di-nitrogen heterocycle.

The condensation of α,β-unsaturated carbonyl compounds with guanidine represents a direct method for the preparation of 2-aminopyrimidines. nsc.ru This reaction proceeds through a Michael addition of guanidine to the unsaturated system, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine (B1678525) ring. A variety of β-dicarbonyl compounds can also be utilized in reactions with guanidine to synthesize 2-aminopyrimidines. researchgate.net

A notable example is the synthesis of 2-aminopyrimidine derivatives from 1,3-diynes and guanidine. In this one-pot approach, the reaction is carried out in the presence of cesium carbonate and dimethyl sulfoxide (B87167) (DMSO), where the 1,3-diyne acts as a precursor to a buta-1,2,3-triene. Guanidine then serves as the N-C-N source for the construction of the pyrimidine ring through a tandem regioselective heterocyclization and selective oxidation with DMSO. rsc.org

| Reactants | Catalyst/Solvent | Product | Reference |

| 1,3-Diynes, Guanidine | Cs2CO3/DMSO | Carbonyl 2-amino-pyrimidines | rsc.org |

| α,β-Unsaturated Carbonyl Compounds, Guanidine | Not Specified | 2-Aminopyrimidines | nsc.ru |

| β-Dicarbonyl Compounds, Guanidine | Not Specified | 2-Aminopyrimidines | researchgate.net |

A modified and efficient procedure for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the condensation of monosubstituted malonic acid diesters with guanidine. researchgate.netresearchgate.net This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide in excess. researchgate.netresearchgate.net For instance, reacting guanidinobenzothiazole with diethyl ethylmalonate in bromobenzene (B47551) yields 2-(benzo[d]thiazol-2-ylamino)-5-ethylpyrimidine-4,6-(1H,5H)-dione. clockss.org The resulting 2-amino-4,6-dihydroxypyrimidine (B16511) analogs can be further converted to the corresponding 5-substituted 2-amino-4,6-dichloropyrimidines in high yields using the Vilsmeier-Haack-Arnold reagent, followed by deprotection. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Monosubstituted malonic acid diesters | Guanidine | Excess sodium ethoxide | 5-Substituted 2-amino-4,6-dihydroxypyrimidines | researchgate.netresearchgate.net |

| Guanidinobenzothiazole | Diethyl ethylmalonate | Bromobenzene | 2-(Benzo[d]thiazol-2-ylamino)-5-ethylpyrimidine-4,6-(1H,5H)-dione | clockss.org |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. scholarsresearchlibrary.com These reactions are particularly valuable for the synthesis of heterocyclic compounds like 2-aminopyrimidines.

Three-component reactions offer a convergent and efficient pathway to highly substituted 2-aminopyrimidines. rsc.orgacs.org A variety of starting materials can be employed in these reactions. For example, ketones, arylacetylenes, and guanidine can undergo a three-component reaction catalyzed by a KOBut/DMSO system to yield 2-aminopyrimidines in good yields. nih.gov

Another notable three-component approach involves the copper-catalyzed formal [3 + 1 + 2] annulation of ketoxime acetates, aldehydes, and cyanamides. rsc.orgrsc.org This method provides a novel strategy for synthesizing highly substituted 2-aminopyrimidine compounds. rsc.orgrsc.org The reaction is typically carried out at elevated temperatures in a solvent, with a copper catalyst and a base. rsc.org An expedient route for the synthesis of libraries of diversely decorated 2-aminopyrimidine-5-carbonitriles is also based on a three-component reaction followed by spontaneous aromatization. nih.govfigshare.com Furthermore, a simple and efficient one-pot synthesis of pyrimidine derivatives can be achieved through the three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine nitrate (B79036) using piperidine (B6355638) as a catalyst in an aqueous medium. scholarsresearchlibrary.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

| Ketones | Arylacetylenes | Guanidine | KOBut/DMSO | 2-Aminopyrimidines | nih.gov |

| Ketoxime acetates | Aldehydes | Cyanamides | Copper catalyst, base | Highly substituted 2-aminopyrimidines | rsc.orgrsc.org |

| Aromatic aldehydes | Ethyl cyanoacetate | Guanidine nitrate | Piperidine, aqueous medium | 2-Amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile | scholarsresearchlibrary.com |

Expanding on the multicomponent reaction theme, four-component annulation strategies provide an even higher level of convergence for the synthesis of complex pyrimidine structures. An iridium-catalyzed [3+1+1+1] synthesis of alkyl or aryl pyrimidines has been developed from amidines and up to three different alcohols. This process involves a sequence of condensation and dehydrogenation steps. mdpi.com Another approach involves a [2+2+1+1] annulation of aryl methyl ketones, benzaldehydes, aromatic nitriles, and hydroxylamine (B1172632) under microwave irradiation and solvent-free conditions to produce 2,4,6-triarylpyrimidines. mdpi.com A tandem CuAAC/ring cleavage/[4 + 2] annulation reaction of terminal ynones, sulfonyl azides, and oximes has also been developed to synthesize dihydrooxazines, which can then be converted to 2-aminopyrimidines. acs.org

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Amidines, up to three different alcohols | Iridium catalyst | Alkyl or aryl pyrimidines | mdpi.com |

| Aryl methyl ketones, benzaldehydes, aromatic nitriles, hydroxylamine | Microwave irradiation, solvent-free | 2,4,6-Triarylpyrimidines | mdpi.com |

| Terminal ynones, sulfonyl azides, oximes | Copper catalyst | 2-Aminopyrimidines (via dihydrooxazines) | acs.org |

Specific Synthesis of 5-Ethylpyrimidin-2-amine and Related Analogs

The synthesis of this compound and its derivatives can be achieved through several strategic pathways. These methods often involve the construction of the pyrimidine ring or the modification of a pre-existing pyrimidine core.

A key method for synthesizing derivatives of this compound is the nucleophilic substitution of a chlorine atom on the pyrimidine ring. Specifically, the amination of 2-chloro-5-ethylpyrimidine (B53079) serves as a direct route to N-substituted this compound analogs.

Research has detailed an acid-catalyzed chloro displacement of 2-chloro-5-ethylpyrimidine with amines like 2-methyl-2-phenylpropanamine. researchgate.netnih.govacs.org A critical finding in this process was the unique buffering effect of various bases. researchgate.netnih.gov The inclusion of bases such as diisopropylethylamine (i-Pr2NEt) or calcium carbonate (CaCO3) was found to be essential for the reaction to proceed efficiently. researchgate.netnih.govacs.org These bases neutralize the hydrochloric acid formed during the reaction, which not only drives the equilibrium towards the product but also prevents the degradation of the acid-sensitive product. researchgate.netnih.gov This methodology was instrumental in the efficient synthesis of the PPARpan agonist GW693085. researchgate.netnih.govacs.org

The reactivity of chloropyrimidines with various amines is a well-established principle. Studies on the amination of 2-chloropyrimidine (B141910) and 2,4-dichloropyrimidine (B19661) with linear polyamines have shown that the reaction conditions can be controlled to produce mono- or poly-arylated products. researchgate.net For instance, reacting 2-chloropyrimidine with an excess of a polyamine typically yields the corresponding 2-aminopyrimidine derivative. researchgate.net

The formation of N-aryl bonds is a pivotal transformation in modern organic synthesis, and palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for this purpose. nih.govkoreascience.kr This method has been successfully applied to the synthesis of N-aryl-2-aminopyrimidine derivatives, offering a significant advantage over traditional methods like the Ullmann condensation, which often require harsh conditions and are limited to electron-deficient aryl halides. koreascience.krgriffith.edu.au

The Buchwald-Hartwig amination allows for the coupling of 2-aminopyrimidines with a wide range of both electron-rich and electron-poor aryl halides. nih.govkoreascience.kr A general procedure involves reacting a 2-aminopyrimidine derivative with an aryl bromide in the presence of a palladium catalyst system. nih.govgriffith.edu.aunih.gov

A typical catalytic system includes a palladium source, such as dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2], a phosphine (B1218219) ligand like Xantphos (B1684198), and a base, commonly sodium tert-butoxide (NaOtBu). nih.govgriffith.edu.aunih.gov The reaction is typically carried out in a solvent like toluene (B28343) under reflux conditions and a nitrogen atmosphere. nih.govgriffith.edu.aunih.gov This protocol has been used to synthesize a variety of N-aryl-4-(substituted)pyrimidin-2-amines with yields ranging from moderate to good (27% to 82%). nih.govgriffith.edu.au However, attempts at diarylation of the amino group often result in low yields, potentially due to electronic and steric hindrance effects. koreascience.krkoreascience.kr

Table 1: Examples of Palladium-Catalyzed N-Arylation of 2-Aminopyrimidines

| Starting Amine | Aryl Bromide | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) | 1-bromo-2,4-dimethylbenzene | PdCl₂(PPh₃)₂, Xantphos, NaOtBu | N-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 82% | nih.gov |

| 4-(pyridin-3-yl)pyrimidin-2-amine | 1-bromo-4-methoxybenzene | PdCl₂(PPh₃)₂, Xantphos, NaOtBu | N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 75% | nih.gov |

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde or ketone with a phosphorus ylide. organic-chemistry.org Its applications extend to the synthesis of heterocyclic systems through intramolecular variations. beilstein-journals.org A newer methodology has been developed that utilizes a Wittig reagent for the synthesis of 4,6-diaryl-pyrimidin-2-amines. researchgate.net

This approach provides a pathway to substituted 2-aminopyrimidines. researchgate.net While the specific details of the application to this compound are not extensively documented in the provided context, the general strategy involves the reaction of a phosphorus ylide with a suitable precursor to form the pyrimidine ring or a key intermediate. beilstein-journals.orgresearchgate.net The intramolecular Wittig reaction is particularly useful, where a molecule containing both a phosphonium (B103445) salt and a carbonyl group can undergo cyclization. beilstein-journals.org For instance, the reaction of a nucleophile with a vinylphosphonium salt generates a phosphorus ylide, which can then react intramolecularly to form a heterocyclic ring. beilstein-journals.org

Chemical Transformations and Derivatization of this compound Scaffold

The this compound core is a versatile scaffold that allows for further chemical modifications at several positions, enabling the creation of diverse chemical libraries for various applications.

The primary amino group at the C-2 position is a key site for derivatization. Standard reactions such as N-alkylation and N-arylation are commonly employed.

N-Alkylation: The amino group can be alkylated using alkyl halides. For example, reacting 4-(pyridin-3-yl)pyrimidin-2-amine with 2,4-dimethylbenzyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF yields the corresponding N-alkylated product. nih.gov

N-Arylation: As discussed in section 2.2.2, palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for introducing aryl substituents to the amino group. nih.govgriffith.edu.au It is even possible to achieve diarylation, although yields can be low. koreascience.krkoreascience.kr

Urea (B33335) Formation: The amino group can be derivatized to form ureas. A general method involves reacting the amine with a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046), which rapidly forms stable, fluorescent urea derivatives. nih.gov This reaction is highly tolerant of various buffer systems. nih.gov

Methylation: Procedures for the methylation of the exocyclic amino group of 2-aminopyrimidine have been developed, leading to N-methyl and N,N-dimethylamino derivatives. researchgate.net

Introducing or modifying substituents at other positions on the pyrimidine ring, particularly at C-4, C-5, and C-6, significantly influences the molecule's properties.

The synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines can be achieved by condensing monosubstituted malonic acid diesters with guanidine. nih.gov For example, using diethyl ethylmalonate results in 2-amino-5-ethylpyrimidine-4,6-diol. clockss.org These dihydroxy derivatives can then be converted to the more reactive 4,6-dichloro analogs. A developed procedure uses a Vilsmeier-Haack-Arnold reagent (formed from POCl₃ and DMF) to achieve this chlorination in high yields. nih.gov This provides a key intermediate, 4,6-dichloro-5-ethylpyrimidin-2-amine, for further functionalization. nih.gov

Table 2: Synthesis of 5-Substituted-2-amino-4,6-dichloropyrimidines

| 5-Substituent | Product | Yield | Reference |

|---|---|---|---|

| Methyl | 4,6-Dichloro-5-methylpyrimidin-2-amine | 71% | nih.gov |

| Ethyl | 4,6-Dichloro-5-ethylpyrimidin-2-amine | 82% | nih.gov |

The electronic nature of the substituents has a profound effect. For instance, in a series of 2,4-diamino-5-aryl-6-ethylpyrimidines, the placement of substituents on the 5-aryl ring dramatically impacted their activity as dihydrofolate reductase (DHFR) inhibitors. nih.gov Compounds with a benzylamino substituent at the 4-position of the phenyl ring and a nitro group at the 3-position showed maximal enzyme inhibition, while analogs without these features were significantly less active. nih.gov Similarly, the introduction of an amino group can increase the basicity of the pyrimidine ring compared to alkyl or methoxy (B1213986) groups. These substituent effects are critical in structure-activity relationship (SAR) studies, guiding the design of new molecules with desired properties.

Prodrug Strategies for Pyrimidine Compounds

Prodrug design is a versatile strategy in medicinal chemistry to overcome undesirable physicochemical and pharmacokinetic properties of pharmacologically active compounds. For pyrimidine-based molecules, this approach involves the covalent attachment of a promoiety, which is designed to be cleaved in vivo, either chemically or enzymatically, to release the active parent drug. nih.gov These strategies can address challenges such as poor aqueous solubility, limited bioavailability, rapid metabolism, and lack of target specificity. nih.govurjc.es

Several innovative prodrug strategies have been developed and applied to pyrimidine derivatives, aiming to enhance their therapeutic potential. These approaches range from improving solubility and metabolic stability to enabling targeted drug delivery.

Improving Aqueous Solubility and Bioavailability

A significant hurdle for many pyrimidine compounds, particularly those in the pyrazolo[3,4-d]pyrimidine class, is their low aqueous solubility, which can hinder formulation and in vivo distribution. nih.govnih.govacs.org To address this, researchers have designed prodrugs by attaching water-soluble moieties to the parent molecule.

One successful approach involves linking a water-soluble N-methylpiperazino group to the pyrazolo[3,4-d]pyrimidine core via an O-alkyl carbamate linker. nih.gov This modification has been shown to dramatically increase aqueous solubility. For instance, a prodrug of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor demonstrated a 600-fold improvement in solubility compared to its parent drug. nih.gov These prodrugs are designed to be stable in polar media but are hydrolyzed by plasma enzymes, releasing the active drug. unisi.it The synthesis often involves a one-pot, two-step procedure where the secondary amine on the pyrimidine core reacts with triphosgene (B27547) to form a carbonyl-chloride intermediate, which is then displaced by an appropriate alcohol to yield the final carbamate-linked prodrug. unisi.it

Another strategy to enhance oral bioavailability is the use of dipeptidyl-peptidase IV (DPPIV/CD26)-activated prodrugs. This involves attaching a dipeptide or oligopeptide moiety to a free amino group on the drug. csic.es These peptide-based prodrugs can improve water solubility and are recognized by transporters like the human peptide transporter 1 (hPEPT1), enhancing absorption. nih.gov The peptide promoiety is subsequently cleaved by the enzyme DPPIV/CD26 to release the active drug. csic.es

Overcoming Metabolic Instability

Phenol-containing drugs often suffer from limited oral bioavailability due to extensive first-pass metabolism, specifically phase II conjugation, in the intestine and liver. nih.gov A novel prodrug strategy for phenolic pyrimidine derivatives involves masking the phenolic hydroxyl group with an O-methylpyrimidine moiety. This modification protects the vulnerable phenol (B47542) from conjugation. The bioactivation of this prodrug is mediated by aldehyde oxidase (AO), an enzyme present in the liver cytosol of humans and various preclinical species. nih.gov

The proposed mechanism involves the oxidation of the attached pyrimidine ring at the 4-position, followed by a rate-limiting oxidation at the 2-position. This leads to a C-O bond cleavage through an imine-methide intermediate, releasing the active phenolic parent drug and 5-(hydroxymethyl)uracil as a byproduct. nih.gov This strategy effectively enhances metabolic stability against first-pass effects. nih.gov

Targeted Activation and Nucleoside Prodrugs

For pyrimidine nucleoside analogues, which often require phosphorylation to become active, the ProTide approach offers a method to bypass the often inefficient initial phosphorylation step. ProTides are designed to deliver the monophosphorylated version of the nucleoside analogue into the cell. nih.gov This strategy was demonstrated with uridine-based analogues, where the ProTide prodrugs showed antiviral activity while the parent nucleoside was inactive, suggesting the prodrug successfully overcame poor phosphorylation. nih.gov

Gene-directed enzyme prodrug therapy (GDEPT) represents a highly targeted approach. In this strategy, a gene encoding a non-human enzyme is delivered specifically to tumor cells. This enzyme can then activate a systemically administered, non-toxic prodrug into a potent cytotoxic agent directly at the tumor site, thereby minimizing systemic toxicity. mdpi.com For example, the enzyme LdNDT from Lactobacillus delbrueckii, when expressed in cancer cells, can activate nucleoside-based pyrimidine prodrugs like 2'-deoxy-5-fluorouridine (dFUrd). mdpi.com

The following table summarizes key prodrug strategies applied to pyrimidine compounds:

| Parent Compound Class | Prodrug Strategy | Chemical Modification | Activation Mechanism | Therapeutic Goal | Reference |

| Pyrazolo[3,4-d]pyrimidines | Solubility Enhancement | Attachment of a N-methylpiperazino promoiety via an O-alkyl carbamate linker. | Enzymatic hydrolysis in plasma. | Improve aqueous solubility and pharmacokinetic properties. | nih.govacs.orgunisi.it |

| Phenolic Pyrimidines | Metabolic Stability | Masking of the phenolic hydroxyl group with an O-methylpyrimidine moiety. | Aldehyde Oxidase (AO)-mediated cleavage. | Enhance stability against first-pass conjugative metabolism. | nih.gov |

| Pyrimidine Nucleosides | ProTide Approach | Addition of a phosphoramidate (B1195095) moiety to the nucleoside. | Intracellular enzymatic cleavage to release the monophosphate nucleotide. | Bypass inefficient cellular phosphorylation of the parent nucleoside. | nih.gov |

| Amine-containing Pyrimidines | DPPIV/CD26-Activation | Attachment of a dipeptide moiety to a free amino group. | Cleavage by Dipeptidyl-peptidase IV (DPPIV/CD26). | Improve water solubility and oral absorption. | csic.es |

| Pyrimidine Nucleosides | Gene-Directed Enzyme Prodrug Therapy (GDEPT) | Use of nucleoside analogues (e.g., dFUrd) as prodrugs. | Activation by a non-human enzyme (e.g., LdNDT) expressed specifically in target cells. | Targeted release of a cytotoxic drug in cancer cells to reduce systemic toxicity. | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Techniques in Pyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Ethylpyrimidin-2-amine, both ¹H and ¹³C NMR are fundamental for confirming the identity and purity of the compound.

While direct experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on well-established chemical shift principles and data from closely related analogs, such as 2-amino-5-propylpyrimidine-4,6-diol and 2-amino-5-methylpyridine.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group, the pyrimidine (B1678525) ring, and the amino group.

Ethyl Group Protons : The ethyl group at the C5 position will present a characteristic A3X2 spin system. The three protons of the methyl (CH₃) group are expected to appear as a triplet in the upfield region, typically around δ 1.2 ppm. Their signal is split by the two adjacent methylene (B1212753) protons. The two methylene (CH₂) protons will appear as a quartet further downfield, anticipated around δ 2.5 ppm, due to the deshielding effect of the aromatic pyrimidine ring. This signal is split by the three neighboring methyl protons.

Pyrimidine Ring Protons : The two protons attached to the pyrimidine ring at positions C4 and C6 are chemically equivalent due to the molecule's symmetry. They are expected to resonate as a singlet in the downfield region, likely around δ 8.2 ppm. The electron-withdrawing nature of the nitrogen atoms in the ring deshields these protons significantly.

Amino Group Protons : The two protons of the amino (NH₂) group at the C2 position will typically appear as a broad singlet. Its chemical shift is variable and can range from δ 5.0 to 7.0 ppm, depending on factors like solvent, concentration, and temperature, which affect hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂-CH₃ | ~ 1.2 | Triplet (t) | ~ 7.5 |

| -CH₂ -CH₃ | ~ 2.5 | Quartet (q) | ~ 7.5 |

| -NH₂ | ~ 5.0 - 7.0 | Broad Singlet (br s) | N/A |

| H-4, H-6 | ~ 8.2 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct carbon signals are expected, corresponding to the two unique carbons of the ethyl group and the two different types of carbon atoms in the pyrimidine ring.

Ethyl Group Carbons : The methyl carbon (-CH₃) is expected to have a signal in the upfield region, around δ 14-15 ppm. The methylene carbon (-CH₂) will be further downfield, around δ 22-23 ppm, influenced by its attachment to the pyrimidine ring. nih.gov

Pyrimidine Ring Carbons : The carbon atom at position 5 (C5), which is bonded to the ethyl group, is anticipated to resonate around δ 118-120 ppm. The two equivalent carbons at positions 4 and 6 (C4, C6) are expected to appear significantly downfield, around δ 157-158 ppm, due to the deshielding effect of the adjacent ring nitrogen atoms. The carbon at position 2 (C2), bonded to the amino group, is also highly deshielded and is predicted to appear around δ 162-163 ppm. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂-C H₃ | ~ 14.5 |

| -C H₂-CH₃ | ~ 22.5 |

| C5 | ~ 119.0 |

| C4, C6 | ~ 157.5 |

| C2 | ~ 162.5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₆H₉N₃), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated and compared with the experimental value to confirm the molecular formula with high confidence.

Calculated Exact Mass : The theoretical monoisotopic mass of the neutral molecule C₆H₉N₃ is 123.080 g/mol .

Expected HRMS Result : In HRMS analysis, the compound is typically observed as its protonated form, [C₆H₉N₃+H]⁺. The expected accurate mass would be approximately 124.087 g/mol .

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets from which ions are formed. This method typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. For this compound, ESI-MS in positive ion mode would be expected to show a prominent base peak corresponding to the protonated molecule at an m/z of 124.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS, the sample is vaporized and separated based on its volatility and interaction with a stationary phase before entering the mass spectrometer. The most common ionization method in GC-MS is Electron Ionization (EI), which is a high-energy process that causes extensive fragmentation of the molecule.

The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ion peaks that form a unique "fingerprint" for the compound. For this compound (MW = 123.16), the following features are expected in its EI mass spectrum:

Molecular Ion Peak (M⁺) : A peak at m/z = 123, corresponding to the intact molecule with one electron removed. The intensity of this peak can vary, but it is typically observable for aromatic compounds.

Key Fragmentation Pathways :

Loss of a Methyl Radical : A common fragmentation pathway for ethyl-substituted aromatic rings is the benzylic cleavage, resulting in the loss of a methyl radical (•CH₃, 15 Da). This would produce a stable cation at m/z = 108 ([M-15]⁺). This fragment is often the base peak in the spectrum of similar compounds.

Loss of an Ethyl Radical : Cleavage of the entire ethyl group (•C₂H₅, 29 Da) could also occur, leading to a fragment at m/z = 94.

Ring Fragmentation : The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of hydrogen cyanide (HCN, 27 Da) or cyanamide (B42294) (CH₂N₂, 42 Da) from the molecular ion or subsequent fragments, leading to a complex pattern of smaller ions.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity |

| 123 | [C₆H₉N₃]⁺ | Molecular Ion (M⁺) |

| 108 | [C₅H₆N₃]⁺ | [M - CH₃]⁺ |

| 94 | [C₄H₄N₃]⁺ | [M - C₂H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific vibrational modes of its bonds.

Characteristic Vibrational Modes of Pyrimidine Ring

The pyrimidine ring, the core structure of this compound, exhibits several characteristic vibrational modes. These are primarily due to the stretching and bending of the C-C and C-N bonds within the heterocyclic ring. While specific peak positions can be influenced by the nature and position of substituents, general regions for these vibrations in pyrimidine derivatives have been well-established.

Typically, the C=N stretching vibrations of the pyrimidine ring are observed in the region of 1600-1500 cm⁻¹. The C-H stretching vibrations of the aromatic ring protons usually appear above 3000 cm⁻¹. Ring "breathing" modes, which involve the symmetric expansion and contraction of the entire ring, are also characteristic and can be found in the fingerprint region of the spectrum, generally between 1000 and 650 cm⁻¹. The presence of the ethyl group at the C5 position will introduce additional vibrational modes, including C-H stretching of the methyl and methylene groups (typically in the 2975-2850 cm⁻¹ range) and various bending vibrations at lower wavenumbers.

Table 1: Expected Characteristic IR Vibrational Modes of the Pyrimidine Ring in this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch (Ethyl) | 2975 - 2850 |

| C=N Ring Stretch | 1600 - 1500 |

| C=C Ring Stretch | 1580 - 1450 |

| Ring Breathing Modes | 1000 - 650 |

| C-H Bending (Ethyl) | ~1465 and ~1380 |

Analysis of Amino Group Vibrations

The primary amino group (-NH₂) at the C2 position of this compound gives rise to distinct and informative absorption bands in the IR spectrum. The N-H stretching vibrations are particularly useful for identification. Typically, a primary amine will show two bands in the 3500-3300 cm⁻¹ region. The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode. The presence of two peaks in this region is a strong indicator of a primary amine.

In addition to the stretching vibrations, the N-H bending or "scissoring" vibration is observed in the region of 1650-1580 cm⁻¹. This band can sometimes overlap with the C=C ring stretching vibrations, but its presence is a key feature in the analysis of 2-aminopyrimidine (B69317) derivatives. Out-of-plane N-H wagging vibrations can also be observed as a broad band in the 900-650 cm⁻¹ region. The precise positions of these amino group vibrations can be influenced by hydrogen bonding, both in the solid state and in solution. core.ac.ukresearchgate.net

Table 2: Expected Characteristic IR Vibrational Modes of the Amino Group in this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Asymmetric N-H Stretch | 3500 - 3400 |

| Symmetric N-H Stretch | 3400 - 3300 |

| N-H Bending (Scissoring) | 1650 - 1580 |

| N-H Wagging | 900 - 650 (broad) |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for separating them from reaction byproducts and starting materials. For a compound like this compound, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are routinely employed.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. libretexts.org For this compound, a polar compound due to the amino group and the nitrogen atoms in the pyrimidine ring, a stationary phase of silica (B1680970) gel is commonly used.

The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent and a more polar solvent is typically used, with the ratio adjusted to obtain an optimal retention factor (Rf) value, ideally between 0.3 and 0.7. libretexts.org For aminopyrimidine derivatives, common mobile phase systems include mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol. mdpi.comresearchgate.net The addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase can be beneficial in reducing the "tailing" of the spots on the TLC plate, which is often observed with basic compounds like amines due to their interaction with the acidic silica gel surface. researchgate.net

Table 3: General TLC Conditions for 2-Aminopyrimidine Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate or Dichloromethane:Methanol |

| Visualization | UV light (254 nm), Iodine chamber, or specific stains |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques that provide high-resolution separation and quantification of compounds in a mixture. researchgate.net These methods are essential for the final purity assessment of this compound.

Reversed-phase HPLC is the most common mode used for the analysis of pyrimidine derivatives. researchgate.net In this technique, a non-polar stationary phase, typically a C18-modified silica gel, is used with a polar mobile phase. For this compound, a suitable mobile phase would be a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate to ensure good peak shape for the basic analyte) and a polar organic solvent such as acetonitrile (B52724) or methanol. The separation is achieved by gradient elution, where the proportion of the organic solvent is gradually increased over time.

UPLC, a more recent advancement, utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis times and improved resolution compared to traditional HPLC. mdpi.com The principles of separation remain the same as in HPLC. Detection is typically carried out using a UV detector, as the pyrimidine ring is a strong chromophore. researchgate.net

Table 4: Typical HPLC/UPLC Parameters for the Analysis of Pyrimidine Derivatives

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 50 mm, 1.7 µm for UPLC) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution (e.g., 5% to 95% B over 10-15 minutes) |

| Flow Rate | 0.8 - 1.2 mL/min for HPLC; 0.3 - 0.6 mL/min for UPLC |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound |

Single Crystal X-Ray Diffraction for Definitive Structural Confirmation

Table 5: Expected Structural Information from Single Crystal X-Ray Diffraction of this compound

| Parameter | Expected Information |

| Molecular Geometry | Precise bond lengths and angles for all atoms. |

| Conformation | Confirmation of the planarity of the pyrimidine ring and orientation of substituents. |

| Crystal Packing | Arrangement of molecules in the unit cell. |

| Intermolecular Interactions | Detailed characterization of hydrogen bonding networks (e.g., N-H···N). |

| Absolute Stereochemistry | Can be determined if the compound is chiral and crystallizes in a chiral space group. |

Structure Activity Relationship Sar Studies and Molecular Design of Pyrimidine Amines

Fundamentals of Structure-Activity Relationship in Pyrimidine (B1678525) Derivatives

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. researchgate.netnih.gov Modifications to the pyrimidine core can impact its interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. humanjournals.com

The position of substituents on the pyrimidine nucleus is a critical determinant of biological activity. researchgate.netnih.gov The pyrimidine ring has several positions (C2, C4, C5, and C6) where substituents can be introduced, and the specific location of these groups can dictate the molecule's ability to bind to a target receptor or enzyme. For instance, in a series of 4,6-disubstituted pyrimidine derivatives, a subtle interplay between the electronic nature of the substituents at these positions was found to significantly affect their reactivity in electrophilic nitrosation reactions. csu.edu.au

The strategic placement of different functional groups can lead to compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects. nih.govbenthamdirect.com For example, the introduction of specific substituents at the C4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones has been explored to achieve biological activity against ZAP-70, a protein tyrosine kinase. mdpi.com This highlights the importance of positional isomerism in modulating the biological profile of pyrimidine-based compounds.

The nature of the substituents, characterized by their electronic and steric properties, plays a pivotal role in the biological activity of pyrimidine derivatives.

Electronic Effects: The electronic properties of a substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the electron distribution within the pyrimidine ring. These changes can influence the molecule's pKa, reactivity, and its ability to form hydrogen bonds or engage in other non-covalent interactions with a biological target. nih.gov For example, in a study of pyrimidine derivatives as anti-inflammatory agents, the presence of electron-releasing groups at the 2-position of the pyrimidine skeleton was found to enhance activity. nih.gov Conversely, in other series, electron-withdrawing groups have been shown to be beneficial. nih.gov

Steric Effects: The size and shape of a substituent (its steric properties) are also crucial for biological activity. Bulky substituents can either promote or hinder the binding of a molecule to its target, depending on the topography of the binding site. In some cases, a larger group may be required to fill a hydrophobic pocket, while in others, a smaller group may be necessary to avoid steric clashes. nih.gov Computational studies have been employed to understand the steric and electronic effects of substituents on the reactivity and cyclization of pyrimidine derivatives. nsf.gov The interplay of these steric and electronic factors is a key consideration in the rational design of new pyrimidine-based drugs.

Computational Approaches in SAR Elucidation

In recent years, computational methods have become indispensable tools in the field of drug discovery for elucidating the structure-activity relationships of pyrimidine derivatives. humanjournals.comresearchpublish.com These in silico techniques allow for the rapid screening of virtual compound libraries and the prediction of biological activity, thereby accelerating the drug design process.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchpublish.com By correlating molecular descriptors (numerical representations of chemical properties) with experimental activity data, QSAR models can be developed to predict the activity of novel compounds and guide the synthesis of more potent analogues. nih.gov

These models have been successfully applied to various classes of pyrimidine derivatives to understand the structural requirements for their biological activities, such as inhibitory activity against specific enzymes or receptor binding affinity. scielo.brtandfonline.com The statistical robustness and predictive power of QSAR models are typically assessed through rigorous validation techniques. researchpublish.com

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. japsonline.com In a CoMFA study, the compounds are aligned based on a common scaffold, and the interaction energies between a probe atom and each molecule are calculated at various grid points in space. These interaction energies, representing the steric and electrostatic fields, are then used as independent variables in a partial least squares (PLS) analysis to build a predictive model.

CoMFA has been instrumental in understanding the SAR of numerous pyrimidine derivatives, providing intuitive 3D contour maps that visualize the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. mdpi.comthieme-connect.comresearchgate.net For instance, a CoMFA model for a series of thieno-pyrimidine derivatives as breast cancer inhibitors yielded a high cross-validated correlation coefficient (q²) of 0.818, indicating good predictive ability. mdpi.com

Comparative Molecular Similarity Index Analysis (CoMSIA) is another powerful 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. japsonline.com This more comprehensive set of descriptors often leads to more robust and predictive models compared to CoMFA. nih.gov

Similar to CoMFA, CoMSIA generates 3D contour maps that highlight the key structural features required for optimal biological activity. rsc.org These maps provide valuable insights for medicinal chemists to design new molecules with improved potency and selectivity. thieme-connect.com For example, a CoMSIA model developed for a series of pyrimidine derivatives as AXL kinase inhibitors showed a good cross-validation coefficient (q²) of 0.622. japsonline.com The combination of CoMFA and CoMSIA studies often provides a more complete picture of the SAR for a given series of compounds. mdpi.comnih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the binding mode of ligands, such as 5-Ethylpyrimidin-2-amine, within the active site of a biological target, typically a protein. The primary goal is to predict the ligand-receptor geometry and estimate the binding affinity, often expressed as a docking score.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor protein. Computational software then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket. mdpi.com These poses are then scored based on a function that approximates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

For pyrimidine amine derivatives, docking studies have revealed key interactions crucial for binding. These interactions often include hydrogen bonds between the amine groups of the pyrimidine ring and polar amino acid residues (like Asp, Gln, and Lys) in the receptor's active site. nih.govresearchgate.net Hydrophobic interactions between the pyrimidine ring or its substituents (such as the ethyl group) and nonpolar residues (like Leu, Ile, Val) also play a significant role in stabilizing the complex. mdpi.comnih.gov For instance, studies on N-phenylpyrimidin-2-amine derivatives targeting the c-Met kinase have identified common interactions within the ATP-binding site. nih.gov Similarly, docking of pyrimidine candidates into the Bcl-2 protein has highlighted interactions with residues such as SER 60, ARG 129, and GLN 118. mdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target This table presents illustrative data based on typical findings for pyrimidine derivatives.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Binding Affinity (Docking Score) | Estimated free energy of binding. More negative values suggest stronger binding. | -8.5 kcal/mol |

| Hydrogen Bond Interactions | Key hydrogen bonds formed between the ligand and protein residues. | Amine group with Asp145; Pyrimidine N1 with Lys33 |

| Hydrophobic Interactions | Van der Waals contacts between nonpolar regions of the ligand and protein. | Ethyl group with Ile10, Leu135 |

| Interacting Residues | Amino acids in the binding pocket that form significant contacts with the ligand. | Ile10, Lys33, Gln85, Asp145, Leu135 |

These simulations provide structural insights that are invaluable for the rational design of more potent and selective inhibitors. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the conformational changes and flexibility of both the ligand and the protein. dntb.gov.ua

For a compound like this compound complexed with its target, an MD simulation would typically be run for tens to hundreds of nanoseconds. mdpi.com Key parameters are analyzed to evaluate the stability of the complex. The Root-Mean-Square Deviation (RMSD) of the protein's backbone atoms and the ligand's heavy atoms are monitored to see if the system reaches equilibrium and remains stable. mdpi.commdpi.com A low and stable RMSD value suggests a stable binding pose. The Root-Mean-Square Fluctuation (RMSF) is calculated for individual residues to identify flexible regions of the protein upon ligand binding. mdpi.commdpi.com

Furthermore, MD trajectories can be used to calculate the binding free energy, which is a more accurate estimation of binding affinity than docking scores. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed. mdpi.com These calculations decompose the binding energy into components such as van der Waals, electrostatic, and solvation energies, helping to identify the primary driving forces for binding. nih.gov Studies on pyrimidine inhibitors have used MD simulations to validate docking results and confirm the stability of key hydrogen bonds and other interactions throughout the simulation. nih.govnih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a this compound-Protein Complex This table presents hypothetical data to illustrate typical MD simulation outputs for pyrimidine derivatives.

| Metric | Description | Illustrative Value |

|---|---|---|

| Simulation Time | The duration of the simulation. | 100 ns |

| Ligand RMSD | Measures the average deviation of the ligand's position from its initial pose. | 1.5 Å (stable) |

| Protein RMSD | Measures the average deviation of the protein backbone from its initial structure. | 2.0 Å (stable) |

| Binding Free Energy (ΔG_bind) | Calculated binding affinity using methods like MM/PBSA. | -45.5 kcal/mol |

| Key Interaction Stability | Percentage of simulation time a specific interaction (e.g., H-bond) is maintained. | H-bond with Asp145: 92% occupancy |

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules like this compound. nih.govmaterialsciencejournal.org These methods are used to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic properties that govern the molecule's reactivity and interactions. scirp.org

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. aimspress.com The energy gap between the HOMO and LUMO (ΔE_gap) is a critical parameter for determining molecular stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. scirp.org

These calculations can predict sites of electrophilic and nucleophilic attack and explain the molecule's behavior in chemical reactions and biological interactions. aimspress.com Various reactivity descriptors can be derived from HOMO and LUMO energies, including chemical hardness, softness, electronegativity, and the global electrophilicity index, which help in characterizing the molecule's chemical behavior. nih.govchemrxiv.org

Table 3: Calculated Quantum Chemical Properties for this compound This table presents hypothetical values based on DFT calculations for similar heterocyclic compounds.

| Property | Description | Illustrative Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | -6.50 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.75 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (E_LUMO - E_HOMO). | 4.75 eV |

| Ionization Potential (I) | Approximated as -E_HOMO. | 6.50 eV |

| Electron Affinity (A) | Approximated as -E_LUMO. | 1.75 eV |

| Chemical Hardness (η) | (I - A) / 2. Resistance to change in electron distribution. | 2.375 eV |

In silico Prediction of Molecular Properties (e.g., ADMET)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of molecules like this compound. nih.govslideshare.net These predictions help to identify potential liabilities early on, reducing the likelihood of late-stage failures.

Various computational models and software can predict a wide range of properties. For absorption, parameters like intestinal absorption percentage, Caco-2 cell permeability, and adherence to Lipinski's Rule of Five are evaluated. Distribution is often assessed by predicting blood-brain barrier (BBB) penetration and plasma protein binding. Metabolism predictions can identify potential sites of modification by cytochrome P450 enzymes. slideshare.net Toxicity predictions include assessing the potential for mutagenicity (AMES test), carcinogenicity, and inhibition of the hERG channel, which can lead to cardiac toxicity. nih.gov

For pyrimidine amine derivatives, these predictive studies are essential. For example, a study on sulfonamide derivatives tethered with pyridine (B92270) moieties used in silico tools to evaluate their molecular properties and drug-likeness. nih.gov These analyses provide a comprehensive profile that guides the selection and optimization of lead candidates for further development. nih.gov

Table 4: Predicted ADMET Profile for this compound This table provides an illustrative summary of ADMET properties commonly predicted for drug candidates.

| Category | Property | Predicted Outcome | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High (>90%) | Good potential for oral bioavailability. |

| Lipinski's Rule of Five | 0 Violations | Indicates good drug-like properties. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | Less likely to cause central nervous system side effects. |

| Plasma Protein Binding | Moderate | Affects the free concentration of the drug. | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |

| Excretion | Renal Clearance | Predicted | Indicates a likely route of elimination. |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

Design Principles for Novel Pyrimidine Amine Analogues

The design of novel analogues based on the this compound scaffold is guided by computational insights and established medicinal chemistry strategies. The goal is to optimize potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies for lead generation and optimization. nih.gov Scaffold hopping involves replacing the central pyrimidine core with a different, structurally distinct framework that maintains the original molecule's key binding interactions. researchgate.net This can lead to novel chemical entities with improved properties or different intellectual property landscapes. For example, a 2-aminopyrimidine (B69317) (2-AP) scaffold has been successfully used to replace a 2-aminoimidazole (2-AI) core in the development of anti-biofilm agents, demonstrating the utility of this approach. nih.gov

Bioisosteric replacement is the substitution of a specific functional group or substituent with another that has similar physical or chemical properties, resulting in comparable biological activity. u-strasbg.fr For the this compound scaffold, the ethyl group at the C5-position or the amine group at the C2-position could be replaced with various bioisosteres. For instance, the ethyl group could be replaced with a chloro, bromo, or methyl group to modulate electronic and steric properties, which can significantly affect kinase selectivity and potency. cardiff.ac.uk The amine group could be substituted with other hydrogen bond donors or acceptors to explore different interactions within the target's active site. This method is a cornerstone of medicinal chemistry for fine-tuning a molecule's potency and ADMET profile. nih.govresearchgate.net

Rational Design based on Target Inhibition

Rational design leverages the structural information obtained from techniques like X-ray crystallography and molecular docking to create new analogues with enhanced properties. nih.gov By understanding the precise binding mode of this compound within its target's active site, modifications can be made to strengthen favorable interactions or introduce new ones.

For example, if docking studies reveal an unoccupied hydrophobic pocket near the ethyl group, analogues with larger alkyl or aryl substituents at the C5-position could be designed to fill this pocket and increase binding affinity. cardiff.ac.uk If a key hydrogen bond is formed by the 2-amino group, the rest of the molecule can be modified to optimize its orientation and bond strength. nih.gov

This strategy is particularly effective for achieving selectivity. By comparing the active sites of the target protein with those of closely related off-target proteins, differences in amino acid residues can be exploited. cardiff.ac.uk Substituents can be designed to form favorable interactions with unique residues in the target protein or to create steric clashes in the active sites of off-target proteins, thereby improving the selectivity profile of the inhibitor. cardiff.ac.uk This iterative process of design, synthesis, and biological evaluation, guided by computational analysis, is central to developing effective and safe therapeutic agents. nih.govnih.gov

Advanced Applications and Future Research Directions of Pyrimidine 2 Amine Derivatives

Catalysis in Pyrimidine (B1678525) Synthesis

The synthesis of pyrimidine derivatives is a cornerstone of organic and medicinal chemistry. Modern synthetic strategies increasingly rely on catalytic methods to improve efficiency, yield, and environmental footprint. rasayanjournal.co.in Pyrimidine-2-amine derivatives are central to these advancements, often serving as either the synthetic target or a key precursor.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high reactivity and selectivity in pyrimidine synthesis. nih.gov Organocatalysts, such as adipic acid and L-proline, have been effectively used for the synthesis of various pyrimidine-based structures. nih.govorgchemres.org For instance, adipic acid has been employed as a bio-based, environmentally friendly homogeneous catalyst for producing pyrido[2,3-d:5,6-d']dipyrimidine derivatives under solvent-free conditions, highlighting benefits like low reaction times and high yields. orgchemres.org

Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, represent another critical area. This protocol has been optimized for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. mdpi.com The choice of palladium catalyst and ligand, such as using dichlorobis(triphenylphosphine)Pd(II) with a xantphos (B1684198) ligand, significantly improves reaction rates and yields, making the process more practical for creating diverse pyrimidine scaffolds. mdpi.com

Table 1: Examples of Homogeneous Catalysts in Pyrimidine Derivative Synthesis

| Catalyst System | Type of Synthesis | Key Advantages |

|---|---|---|

| Adipic Acid | Pyrido[2,3-d:5,6-d']dipyrimidines | Bio-based, eco-friendly, solvent-free conditions. orgchemres.org |

| L-proline / TFA | Pyrano[2,3-d]pyrimidine-2-ones | Organocatalytic, effective for three-component reactions. nih.gov |

Heterogeneous Catalysis for Green Synthesis

Heterogeneous catalysis is integral to green chemistry, offering advantages such as easy catalyst separation, reusability, and often milder reaction conditions. rasayanjournal.co.innih.gov In pyrimidine synthesis, a variety of solid-supported catalysts and nanocatalysts have been developed. rsc.orgresearchgate.net

Nanocatalysts like nano-MgO, zirconium dioxide (ZrO2-NPs), and various magnetic nanoparticles (e.g., Fe3O4@TiO2) have been successfully used in one-pot, multi-component reactions to produce fused pyrimidine structures like pyrido[2,3-d]pyrimidines. rsc.orgresearchgate.net These reactions are often performed in environmentally benign solvents like water or ethanol, or even under solvent-free conditions, leading to high yields and simple product workup. rsc.orgtandfonline.com For example, nano-MgO has been used to catalyze the synthesis of tetrahydropyrido[2,3-d]pyrimidine analogs in water, exemplifying a green protocol with high efficiency. rsc.org Similarly, sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), a nanoporous solid acid, has proven effective for the synthesis of pyrano[2,3-d]pyrimidine diones. researchgate.net

The reusability of these catalysts is a key feature. Magnetic nanocatalysts, for instance, can be easily recovered using an external magnet and reused for multiple cycles without a significant drop in catalytic activity, making the process more economical and sustainable. colab.ws

Ionic Liquid Catalysts in Pyrimidine Chemistry

Ionic liquids (ILs) have emerged as versatile tools in organic synthesis, acting as both green solvents and catalysts. dntb.gov.uanih.gov Their unique properties, including low volatility, thermal stability, and tunable nature, make them attractive for pyrimidine synthesis. dntb.gov.uamdpi.com

ILs can function as catalysts in their own right or as supports for other catalytic species. nih.gov For example, L-proline nitrate (B79036), an ionic liquid, has been shown to be an effective catalyst for the one-pot, three-component Biginelli reaction to synthesize tetrahydropyrimidine (B8763341) derivatives. japsonline.com The study demonstrated that using this IL as a catalyst could increase the product yield by more than 2.5 times compared to the non-catalyzed reaction. japsonline.com In other applications, Brønsted acidic ionic liquids have been used to promote condensation reactions, acting as both the reaction medium and the catalyst. nih.govijnc.ir The synthesis of thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives has been achieved by first preparing the pyrimidine precursor using an ionic liquid like [H-Val][HSO4] in a Biginelli condensation. ijnc.ir

Emerging Research Areas for Pyrimidine Compounds in Materials Science

The distinct electronic and photophysical properties of the pyrimidine ring have led to its exploration in advanced materials, particularly in organic electronics and sensor technology. nbinno.comnbinno.com The ability to functionalize the pyrimidine core, including with amine groups, allows for precise tuning of material properties. nbinno.com

Applications in Organic Light-Emitting Diodes (OLEDs)

These compounds can be utilized in various layers of the OLED stack:

Electron-Transporting Layer (ETL): The inherent electronic structure of the pyrimidine ring is well-suited for transporting electrons from the cathode to the emissive layer.

Host Materials: Pyrimidine derivatives can serve as host materials in the emissive layer, particularly for blue phosphorescent and thermally activated delayed fluorescence (TADF) emitters, due to their high triplet energies. vu.lt

Emissive Materials (Emitters): By modifying the pyrimidine backbone with specific donor and acceptor groups, researchers can develop emitters with tailored emission colors and high quantum efficiencies. nbinno.comnih.gov For example, derivatives of phenyl pyrimidine linked to donor moieties like triphenylamine (B166846) have been synthesized as emitters, achieving external quantum efficiencies of up to 10.6%. nih.gov

Compounds like 4,6-Diphenylpyrimidin-2-amine exemplify the potential of pyrimidine-2-amine structures in this field, where substitutions on the core allow for fine-tuning of energy levels and thermal stability. nbinno.com

Table 2: Roles of Pyrimidine Derivatives in OLEDs

| Role in OLED | Function | Example Compound Type |

|---|---|---|

| Electron-Transporting Material | Facilitates electron injection and transport. | General Pyrimidine Derivatives. nbinno.com |

| Host Material | Hosts emissive guest molecules, requires high triplet energy. | Acridine-Pyrimidine Hybrids. vu.lt |

Use as Fluorescent Probes and Sensors

The pyrimidine-2-amine scaffold is a promising candidate for the development of fluorescent probes and sensors. mdpi.comnih.gov The fluorescence properties of such molecules can be highly sensitive to their local environment, making them useful for detecting specific analytes or monitoring biological processes. nih.govresearchgate.net

Recent research has demonstrated that 2,4,5-triaminopyrimidine derivatives can act as fluorescent probes for monitoring cell viability. nih.gov These molecules exhibit environment-sensitive emission and can discriminate between live and dead cells by accumulating inside dead cells and interacting with dsDNA. nih.gov This highlights the potential of aminopyrimidines as fluorescent markers.

The design of reaction-based fluorescent probes often involves a fluorophore that undergoes a specific chemical reaction with an analyte, leading to a change in its fluorescence signal. researchgate.net The amino group on the pyrimidine ring can be functionalized to create specific recognition sites for various analytes, from metal ions to biological molecules. Unsubstituted pyridin-2-amine itself has a high quantum yield and is considered a valuable scaffold for developing new fluorescent probes. mdpi.com The development of pyrimidine-2-amine based sensors is an active area of research, with the goal of creating highly sensitive and selective tools for applications in environmental monitoring, food safety, and biomedical diagnostics. researchgate.net

Methodological Advancements in Pyrimidine Research

Recent technological and methodological progress has provided powerful tools for investigating the complex roles of pyrimidine derivatives in biological systems. These advancements allow for a deeper understanding of metabolic pathways and the identification of novel therapeutic applications.

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.gov It provides a detailed snapshot of cellular metabolism, revealing how genetic or environmental changes affect metabolic phenotypes. nih.gov 13C-Metabolic Flux Analysis (13C-MFA), in particular, has become a cornerstone for studying the central metabolism of biological systems. nih.gov This method involves introducing a substrate labeled with a stable isotope, such as 13C-glucose, into a cell culture. The labeled atoms are incorporated into various metabolites through biosynthetic pathways. By measuring the isotopic distribution in these metabolites, researchers can deduce the active metabolic routes and quantify the flux through them. nih.gov

The biosynthesis of the pyrimidine moiety of thiamine, for instance, has been studied by investigating the metabolic integration with purine (B94841) and histidine pathways. nih.gov Such analyses are crucial for understanding how the cell allocates resources, like the metabolite aminoimidazole ribotide (AIR), between different essential pathways. nih.gov

For 5-Ethylpyrimidin-2-amine, MFA could be employed to elucidate its biosynthetic origins if it is found to be a natural product, or to track its catabolic fate within an organism. By using labeled precursors, researchers could map the metabolic pathways influenced by this compound, providing insights into its mechanism of action and potential off-target effects.

Stable isotope tracing is a critical technology for investigating the molecular mechanisms by which bioactive compounds modulate cellular metabolism. mdpi.com This technique utilizes molecules enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) as tracers to follow the metabolic fate of compounds in biological systems. nih.govllu.edunih.gov Unlike radioactive isotopes, stable isotopes are non-hazardous and can be detected using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

In pyrimidine research, stable isotopes have been used to synthesize enriched 5-methylpyrimidines to probe their chemical reactivity and investigate sequence selectivity in DNA reactions. nih.govllu.edu This approach allows for the unambiguous identification of reaction products, which is particularly useful when studying complex processes like DNA damage and repair. nih.gov Stable isotope tracing can elucidate multiple targets of a single bioactive compound, offering a comprehensive view of its mechanism of action. mdpi.com The duration of tracer incubation is a key parameter, with glycolysis pathways reaching an isotopic steady state in as little as 10 minutes, while the TCA cycle may take over two hours. mdpi.com

For this compound, stable isotope tracing would be invaluable. Introducing labeled this compound into a biological system would allow researchers to track its uptake, distribution, and transformation into various metabolites. This could reveal its metabolic stability, identify its enzymatic targets, and clarify its role in modulating specific metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway or the NAD+/NADH redox state. mdpi.com

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid evaluation of vast libraries of chemical compounds against specific therapeutic targets. This process leverages automation and robotics to test hundreds of thousands to millions of compounds in a short time, significantly accelerating the identification of potential drug candidates. youtube.com

The design and implementation of HTS assays are complex, involving biology, chemistry, engineering, and informatics to ensure quality and reproducibility. nih.gov A variety of detection methods are employed in HTS, chosen based on the specific biological question being addressed. enamine.net

| Detection Method | Principle | Common Application |

| Fluorescence Intensity | Measures changes in the emission of light from a fluorescent probe upon binding or enzymatic activity. | Enzyme activity assays, receptor binding. |

| Fluorescence Polarization (FP) | Measures changes in the rotation of polarized light, sensitive to the size of fluorescently labeled molecules. | Molecular binding events. |

| Time-Resolved Fluorescence (TRF) | Uses long-lifetime fluorophores to reduce background noise from scattered light and autofluorescence. | High-sensitivity binding assays (e.g., HTRF, LANCE). enamine.net |

| Luminescence | Measures light produced by a chemical or enzymatic reaction (e.g., luciferase). | Reporter gene assays, cell viability assays. enamine.net |

| Absorbance | Measures the amount of light absorbed by a sample at a specific wavelength. | Enzyme assays (e.g., ELISA), cell proliferation assays. enamine.net |

| Surface Plasmon Resonance (SPR) | A label-free technique that detects changes in refractive index upon molecule binding to a sensor surface. | Real-time kinetics of molecular interactions. enamine.net |

In the context of this compound, HTS methodologies could be used to screen for its biological activity across a wide range of targets. Furthermore, by using this compound as a core scaffold, combinatorial chemistry could generate a library of derivatives. This library could then be subjected to HTS to identify compounds with enhanced potency or novel activities, such as kinase inhibition or antimicrobial effects, which are common properties of pyrimidine derivatives. researchgate.netnih.gov

Future Perspectives and Unexplored Research Avenues for this compound

While the broader class of 2-aminopyrimidines has been extensively studied, this compound itself represents a molecule with significant unexplored potential. Future research should focus on developing novel synthetic routes and utilizing advanced analytical techniques to fully characterize its properties and applications.